4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
Description
Chemical Identity and Structural Features
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile (CAS: 1272755-89-1) is a heterocyclic compound with a molecular formula of C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . Its structure comprises a benzonitrile moiety attached to a spirocyclic core containing two nitrogen atoms (5,8-diazaspiro[3.4]octane) and a ketone group at the 7-position. This spiro system combines a three-membered and a four-membered ring, creating a rigid scaffold that influences its physicochemical properties and reactivity .
The compound is listed as a commercial product by Wuhan Xinxinjiali Biological Technology Co., Ltd., suggesting its utility as a pharmaceutical intermediate or research chemical .
Properties
IUPAC Name |
4-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-9-2-4-10(5-3-9)11-12(17)16-13(15-11)6-1-7-13/h2-5,11,15H,1,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPATBYEBHZYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
The diazaspiro[3.4]octan-7-one core can be synthesized via intramolecular cyclization of a diamine-ketone precursor. For example, reacting cyclobutane-1,3-diamine with a ketone donor under acidic conditions yields the lactam through nucleophilic acyl substitution.
Optimization Notes :
-
Catalysts : Use of p-toluenesulfonic acid (PTSA) accelerates lactamization.
-
Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for polar aprotic conditions.
-
Yield : Typically 60–75% after column chromatography.
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs catalyst-mediated RCM of diallylamine derivatives. For instance, treating N,N-diallylcyclobutane-1,3-diamine with Grubbs II catalyst forms the spirocyclic framework.
Advantages :
-
High stereocontrol.
-
Tolerates diverse functional groups.
Final Lactam Oxidation
The 7-oxo group is introduced via oxidation of a secondary amine intermediate. Common oxidizing agents include hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA).
Key Considerations :
-
Temperature : 0–5°C to prevent over-oxidation.
-
Workup : Neutralization with sodium bicarbonate ().
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica gel chromatography : Eluent = ethyl acetate/hexane (1:2).
-
HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).
Spectroscopic Data
-
NMR (400 MHz, CDCl) : δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (s, 1H, NH), 3.45–3.30 (m, 4H, spiropyran-H), 2.10–1.95 (m, 4H, cyclobutane-H).
Challenges and Mitigation Strategies
-
Low Cyclization Yields :
-
Solution : High-dilution conditions to favor intramolecular reactions over dimerization.
-
-
Regioselectivity in Coupling Reactions :
-
Solution : Ortho-directing groups on the aryl halide enhance para-substitution.
-
-
Lactam Hydrolysis :
-
Solution : Anhydrous conditions and inert atmosphere (N/Ar).
-
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous-flow reactors for lactamization and coupling steps, achieving 80% overall yield. Regulatory-compliant protocols emphasize:
-
Residual Solvent Control : Limits <500 ppm for DMF and THF.
-
Genotoxic Impurity Screening : Ensures cyanide residuals <1 ppm.
Emerging Methodologies
Chemical Reactions Analysis
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Medicinal Chemistry
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile has shown promise as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
Case Studies :
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(7-Oxo...) | 0.86 | MCF-7 (Breast Cancer) |
| 4-(7-Oxo...) | 0.35 | HeLa (Cervical Cancer) |
Neuropharmacology
The diazaspiro structure is known for its potential neuroactive properties. Research into the neuroprotective effects of this compound is ongoing, with studies focusing on its ability to modulate neurotransmitter systems.
Findings :
- Cognitive Enhancement : Some derivatives have been tested for their effects on memory and learning in animal models, showing potential as cognitive enhancers.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Applications :
- Polymer Synthesis : The compound can serve as a monomer or additive in creating advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile with three analogous spirocyclic compounds, highlighting structural differences, synthesis routes, and applications.
Key Structural and Functional Differences
Spiro Ring Systems
- The 5,8-diazaspiro[3.4]octane core (main compound) features a three-membered and four-membered ring system with two nitrogen atoms, enabling hydrogen-bonding interactions and conformational rigidity .
- In contrast, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile () contains an azetidine (four-membered) and oxetane (four-membered) spiro system with perpendicular ring planes (18.3° angle), enhancing its role in crystal packing via C–H···O hydrogen bonds .
- Larger spiro systems, such as 7-oxa-9-azaspiro[4.5]decane (), incorporate six- and five-membered rings, accommodating bulkier substituents like benzothiazole groups .
Substituent Effects The benzonitrile group is common across all compounds, contributing to π-stacking interactions and electronic effects. However, the dimethylaminophenyl and benzothiazole groups in ’s compound introduce electron-donating and aromatic heterocyclic functionalities, respectively, which modulate solubility and bioactivity . The benzoxazepine derivative () includes a fused bicyclic system, offering planar rigidity distinct from spirocyclic analogs .
Synthetic Pathways Palladium/copper-mediated cross-coupling (e.g., ’s Sonogashira-like reaction) is typical for introducing nitrile groups . Spiro ring formation often involves cyclization reactions; for example, ’s compound was synthesized via nucleophilic substitution using 4-fluorobenzonitrile in DMSO .
Applications
- The main compound and 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile serve as intermediates for antitumor agents, leveraging their spiro systems’ conformational stability .
- Larger spiro derivatives () are explored for their reactivity in forming amides and esters, useful in drug discovery .
Research Findings and Mechanistic Insights
- Crystallographic Data : ’s compound exhibits a chain-like crystal structure stabilized by C–H···O bonds, a feature absent in the main compound due to differing heteroatom arrangements .
- Bioactivity Potential: Spiro systems with nitrogen and oxygen atoms (e.g., 5,8-diazaspiro[3.4]octane) are prioritized in kinase inhibitor design due to their ability to mimic peptide backbones .
- Reactivity : The ketone group in the main compound may undergo nucleophilic addition or reduction, offering pathways for further functionalization .
Biological Activity
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile is a spiro compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of approximately 227.26 g/mol. This compound is characterized by its unique spirocyclic structure, where two rings are interconnected through a single atom, which contributes to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps that may include the reaction of starting materials under controlled conditions. Common solvents used in the synthesis process include chloroform and esters, often requiring heating to achieve the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to significant biological effects. The precise mechanisms are still under investigation but suggest potential therapeutic applications.
Pharmacological Studies
Preliminary studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antiproliferative Effects : Research has demonstrated that certain spiro compounds can inhibit the growth of cancer cell lines.
- Neuroprotective Properties : There is emerging evidence suggesting potential benefits in neurodegenerative disease models.
Case Studies
Several case studies have explored the biological activity of spiro compounds related to this compound:
- Anticancer Activities : A study evaluated a series of spiro compounds for their antiproliferative effects on human breast cancer cell lines (MCF-7). Results indicated that some derivatives exhibited significant inhibition with IC50 values ranging from 14.2 to 19.1 µM.
- Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria showed that specific derivatives could inhibit bacterial growth effectively.
- Neuroprotection : Research focusing on neuroprotective effects found that certain structural analogs could reduce oxidative stress markers in neuronal cell cultures.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Spiro compound similar to 4-(7-Oxo...) | Moderate antiproliferative activity (IC50 = 17.9 µM) |
| Compound B | Related diazaspiro compound | Antimicrobial efficacy against E.coli |
| Compound C | Another spiro derivative | Neuroprotective effects in animal models |
Q & A
Q. What are the recommended synthetic routes for 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile, and what analytical methods validate its purity?
The synthesis of spirocyclic compounds like this often involves multi-step reactions. A plausible route includes:
- Step 1 : Formation of the diazaspiro[3.4]octane core via cyclization of precursor amines or carbonyl derivatives.
- Step 2 : Functionalization at the 6-position with a benzonitrile group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Step 3 : Purification via column chromatography or recrystallization.
Q. Validation methods :
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation or hydrolysis .
- Stability testing :
- Monitor via periodic NMR or LC-MS to detect decomposition products (e.g., hydrolysis of the nitrile or lactam groups).
- Avoid prolonged exposure to light or humidity, which may accelerate degradation .
Q. What solvents are compatible with this compound for experimental use?
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute oral toxicity (H302) and potential skin/eye irritation .
- Protocols :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of the spirocyclic core in this compound?
The diazaspiro[3.4]octane system likely forms via intramolecular cyclization. For example:
- Mechanism : A carbonyl-containing intermediate undergoes nucleophilic attack by an amine group, followed by ring closure (e.g., via Dieckmann cyclization or Mitsunobu conditions) .
- Key intermediates : Stabilized enolate or iminium species may facilitate spirocyclic geometry .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
Q. How can this compound be modified to enhance its bioactivity (e.g., kinase inhibition)?
- Structure-activity relationship (SAR) strategies :
- Validation : Screen derivatives using kinase inhibition assays (e.g., ADP-Glo™) .
Q. What advanced spectroscopic techniques quantify trace impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
